molecular formula C17H18O3 B11397359 3,5,9-trimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one

3,5,9-trimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11397359
M. Wt: 270.32 g/mol
InChI Key: ADPDMXPRRYZJEP-UHFFFAOYSA-N
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Description

3,5,9-trimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one is a chemical compound with the molecular formula C17H18O3 and a molecular weight of 270.32302 g/mol . This compound is known for its unique structure, which includes a furochromenone core with various methyl and isopropyl substituents.

Preparation Methods

The synthesis of 3,5,9-trimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one involves several steps, typically starting with the preparation of the furochromenone core. This can be achieved through a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents such as acetone and catalysts like triphenylphosphine (PPh3) to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to increase yield and purity.

Chemical Reactions Analysis

3,5,9-trimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Scientific Research Applications

3,5,9-trimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,9-trimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3,5,9-trimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one can be compared with other furochromenone derivatives. Similar compounds include:

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3,5,9-trimethyl-6-propan-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C17H18O3/c1-8(2)14-10(4)13-6-12-9(3)7-19-15(12)11(5)16(13)20-17(14)18/h6-8H,1-5H3

InChI Key

ADPDMXPRRYZJEP-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)C(C)C)C)C

Origin of Product

United States

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